molecular formula C17H19N3O2 B5558766 N-[3-cyano-5-ethyl-4-(2-furyl)-6-propyl-2-pyridinyl]acetamide

N-[3-cyano-5-ethyl-4-(2-furyl)-6-propyl-2-pyridinyl]acetamide

Cat. No. B5558766
M. Wt: 297.35 g/mol
InChI Key: IBMGMBMDZRTWPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[3-cyano-5-ethyl-4-(2-furyl)-6-propyl-2-pyridinyl]acetamide often involves complex organic reactions. For instance, compounds like N-methyl-N-[2-(1-pyrrolidinyl)ethyl]acetamides, which share a degree of structural similarity, have been synthesized through the modification of amino acids and introducing various alkyl and aryl substituents. This approach ensures the compounds adopt a desirable conformation for their intended biological activity (Costello et al., 1991).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their reactivity and potential applications. For example, the structure of 2-allylthio-3-cyano-5-(2-methoxyphenylcarbamoyl)-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine was elucidated using X-ray crystallographic analysis, highlighting the importance of structural analysis in the development of novel compounds (Dyachenko & Chernega, 2006).

Chemical Reactions and Properties

The reactivity of such compounds under various conditions can lead to the formation of a plethora of derivatives with diverse biological activities. For instance, the interaction of cyanothioacetamide with aldehydes can yield a range of heterocyclic compounds, demonstrating the versatile chemistry of the cyano and thioacetamide groups (Elneairy et al., 2000).

Physical Properties Analysis

Understanding the physical properties of such compounds, including melting points, solubility, and crystalline structure, is essential for their application in drug development and synthesis. These properties can significantly influence the compound's stability, formulation, and delivery in a biological context.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, define the compound's suitability for specific applications. For instance, the ability of a compound to undergo specific reactions like nitroreduction or to form stable complexes with other molecules can be crucial for its biological activity (Mattammal et al., 1985).

Mechanism of Action

The mechanism of action of a specific cyanoacetamide would depend on its structure and the context in which it is used. For example, some cyanoacetamides have been found to have biological activity and could interact with biological targets in specific ways .

Future Directions

The future directions for research on cyanoacetamides could include exploring their potential uses in various fields, such as medicinal chemistry, materials science, and synthetic organic chemistry. Further studies could also investigate the properties of specific cyanoacetamides and develop new methods for their synthesis .

properties

IUPAC Name

N-[3-cyano-5-ethyl-4-(furan-2-yl)-6-propylpyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-4-7-14-12(5-2)16(15-8-6-9-22-15)13(10-18)17(20-14)19-11(3)21/h6,8-9H,4-5,7H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMGMBMDZRTWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=C(C(=N1)NC(=O)C)C#N)C2=CC=CO2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-cyano-5-ethyl-4-(furan-2-yl)-6-propylpyridin-2-yl]acetamide

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